

The Dual Agonism of INT-767 on FXR and TGR5: A Technical Overview

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Compound of Interest

Compound Name: *Int-767*

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For Researchers, Scientists, and Drug Development Professionals

INT-767, a semi-synthetic bile acid derivative, has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique dual agonism for both the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This dual activity allows **INT-767** to modulate a wide array of metabolic and inflammatory pathways, making it a subject of intense research in the context of metabolic diseases, non-alcoholic steatohepatitis (NASH), and other inflammatory conditions.^{[1][2][3][4][5][6][7][8][9][10][11][12][13][14]} This technical guide provides an in-depth analysis of the dual agonism of **INT-767**, detailing its effects on FXR and TGR5 signaling, presenting quantitative data, outlining experimental protocols, and visualizing key pathways.

Quantitative Profile of INT-767

INT-767 is characterized as a potent agonist for both FXR and TGR5.^{[1][13]} Its efficacy is demonstrated by its low half-maximal effective concentration (EC₅₀) values for both receptors. The compound is a derivative of INT-747 (Obeticholic Acid), a selective FXR agonist, and is structurally similar to INT-777, a selective TGR5 agonist.^{[2][11][15]}

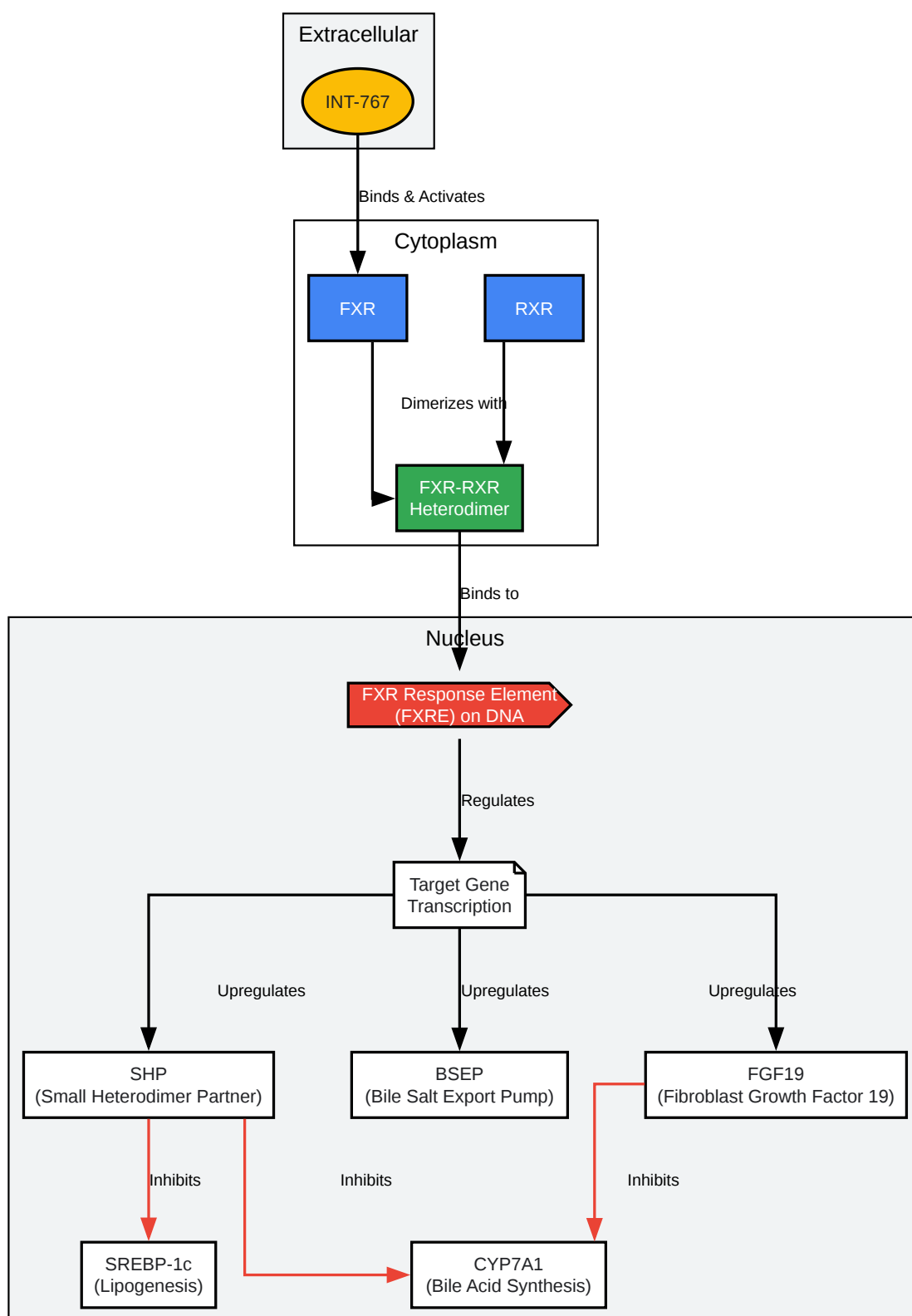
Parameter	Receptor	Value	Assay Method	Reference
EC50	FXR	30 nM	PerkinElmer AlphaScreen Assay	[1] [13]
EC50	TGR5	630 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[1] [13]

Farnesoid X Receptor (FXR) Agonism

FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis. [\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Upon activation by ligands such as bile acids or synthetic agonists like **INT-767**, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[\[18\]](#)[\[19\]](#) This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[\[16\]](#)

Signaling Pathway

The activation of FXR by **INT-767** initiates a cascade of transcriptional events that collectively contribute to metabolic regulation and anti-inflammatory effects.



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FXR Signaling Pathway Activated by **INT-767**.

Key Effects of FXR Activation by INT-767:

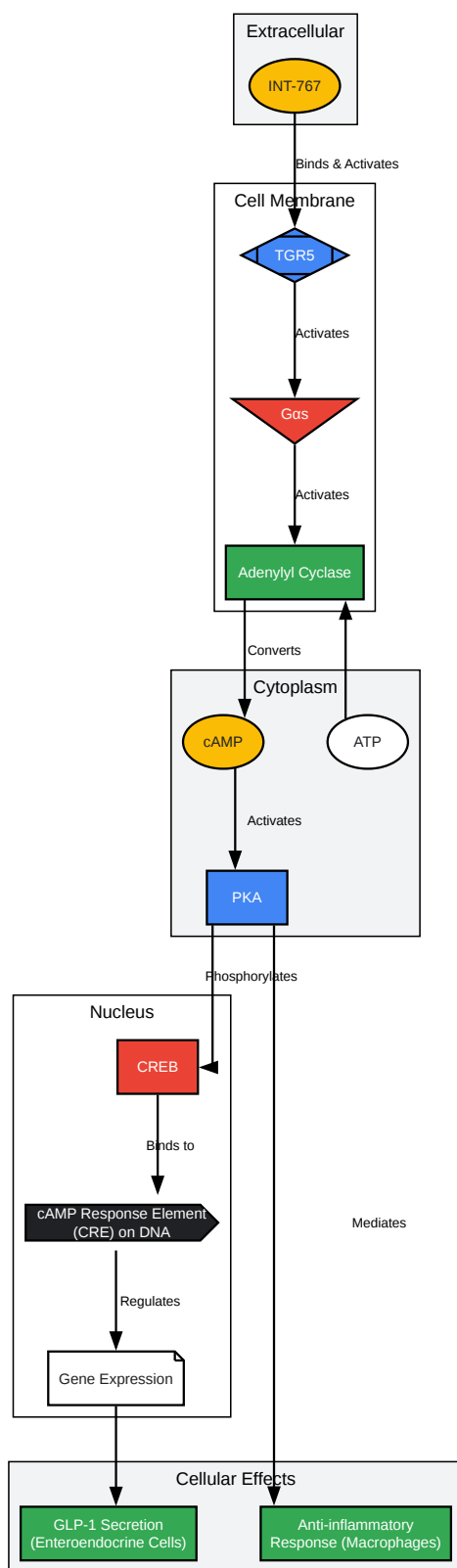
- **Bile Acid Homeostasis:** **INT-767**-mediated FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[\[6\]](#)[\[19\]](#) It also upregulates the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.[\[6\]](#)
- **Lipid Metabolism:** FXR activation by **INT-767** downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, thereby reducing hepatic triglyceride levels.[\[1\]](#)[\[6\]](#)[\[20\]](#)
- **Glucose Metabolism:** **INT-767** has been shown to improve insulin sensitivity and reduce plasma glucose levels, in part through FXR-mediated downregulation of gluconeogenic enzymes like PEPCK and G6Pase.[\[6\]](#)[\[20\]](#)
- **Anti-inflammatory Effects:** FXR activation exerts anti-inflammatory effects by antagonizing the NF- κ B signaling pathway.[\[6\]](#)[\[20\]](#)

Takeda G protein-coupled receptor 5 (TGR5) Agonism

TGR5, also known as Gpbar1, is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells like Kupffer cells and macrophages.[\[5\]](#)[\[6\]](#)[\[21\]](#)[\[22\]](#) Its activation by bile acids or agonists like **INT-767** triggers distinct signaling cascades that are crucial for metabolic and inflammatory regulation.

Signaling Pathway

Upon binding of **INT-767**, TGR5 couples to G α s proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[\[21\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. In enteroendocrine L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1).[\[1\]](#)[\[6\]](#)[\[25\]](#)



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TGR5 Signaling Pathway Activated by **INT-767**.

Key Effects of TGR5 Activation by INT-767:

- **GLP-1 Secretion:** A primary and well-validated effect of TGR5 activation in enteroendocrine L-cells is the secretion of GLP-1, a key incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.[\[1\]](#)[\[6\]](#)[\[25\]](#)
- **Anti-inflammatory Response:** In macrophages and Kupffer cells, TGR5 activation inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.[\[5\]](#)[\[11\]](#)[\[21\]](#) This contributes to the overall anti-inflammatory profile of **INT-767**.
- **Energy Expenditure:** TGR5 activation in brown adipose tissue and muscle can increase energy expenditure.[\[24\]](#)[\[25\]](#)

Experimental Protocols

The characterization of **INT-767**'s dual agonism has been achieved through a series of well-defined in vitro and in vivo experimental protocols.

In Vitro Assays

1. Receptor Activation Assays:

- **FXR AlphaScreen Assay:**
 - **Principle:** A homogenous proximity-based assay to measure the ligand-dependent interaction between FXR and a coactivator peptide.
 - **Methodology:** A recombinant FXR ligand-binding domain (LBD) is incubated with a biotinylated coactivator peptide (e.g., SRC-1) and **INT-767**. Donor and acceptor beads are added, which come into close proximity upon FXR-coactivator binding, generating a chemiluminescent signal. The EC50 is determined from the dose-response curve.[\[1\]](#)
- **TGR5 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:**
 - **Principle:** A competitive binding assay to measure the binding of a fluorescently labeled ligand to TGR5.

- Methodology: Cell membranes expressing TGR5 are incubated with a fluorescently labeled TGR5 ligand and varying concentrations of **INT-767**. The displacement of the fluorescent ligand by **INT-767** results in a decrease in the FRET signal, from which the binding affinity and EC50 can be calculated.[\[1\]](#)
- Reporter Gene Assays:
 - Principle: To measure the transcriptional activity of FXR or the signaling output of TGR5.
 - Methodology (FXR): Cells (e.g., HepG2) are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Cells are treated with **INT-767**, and luciferase activity is measured as an indicator of FXR activation.
 - Methodology (TGR5): Cells (e.g., HEK293T) are co-transfected with a TGR5 expression vector and a reporter plasmid containing a luciferase gene linked to a cAMP-responsive element (CRE). Treatment with **INT-767** leads to increased cAMP and subsequent luciferase expression.[\[1\]](#)

2. Target Gene Expression Analysis:

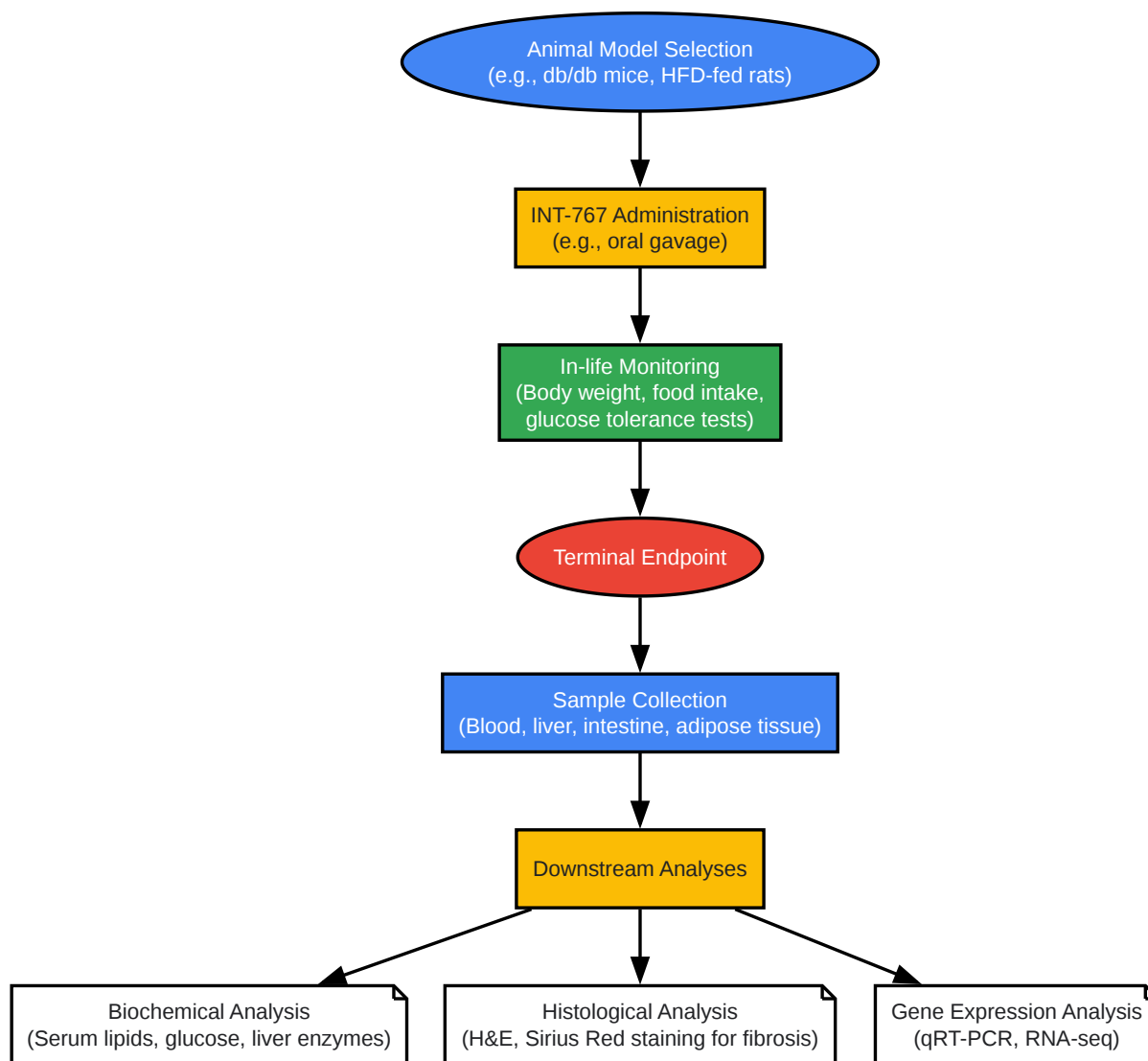
- Quantitative Real-Time PCR (qRT-PCR):
 - Principle: To quantify the mRNA levels of FXR and TGR5 target genes.
 - Methodology: Cells (e.g., HepG2 for FXR, NCI-H716 for TGR5) are treated with **INT-767**. RNA is extracted, reverse-transcribed to cDNA, and specific gene expression (e.g., SHP, BSEP, FGF19 for FXR; c-fos for TGR5) is quantified using qRT-PCR.[\[1\]](#)

In Vivo Studies

1. Animal Models of Metabolic Disease:

- db/db Mice: A genetic model of type 2 diabetes and obesity.
- Streptozotocin-induced Diabetic Mice: A model of type 1 diabetes.
- High-Fat Diet-induced Models: To study NASH, obesity, and insulin resistance.[\[6\]](#)[\[20\]](#)

2. Experimental Workflow:



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General Workflow for In Vivo Studies of **INT-767**.

3. Key Outcome Measures:

- Metabolic Parameters: Measurement of plasma levels of glucose, insulin, triglycerides, and cholesterol.[1][13]
- Liver Function: Assessment of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
- Histopathology: Histological examination of liver tissue for steatosis, inflammation, and fibrosis.
- Gene Expression: Analysis of target gene expression in relevant tissues (liver, intestine) to confirm target engagement.

Conclusion

INT-767's dual agonism on FXR and TGR5 represents a multifaceted approach to modulating key metabolic and inflammatory pathways. Its ability to simultaneously activate a nuclear receptor and a G protein-coupled receptor results in a synergistic profile that has shown significant promise in preclinical models of metabolic and liver diseases.[1][2][6][7][10][11] The comprehensive characterization of its activity through a variety of in vitro and in vivo assays provides a solid foundation for its continued investigation and potential clinical development. This technical guide summarizes the core aspects of **INT-767**'s dual agonism, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

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